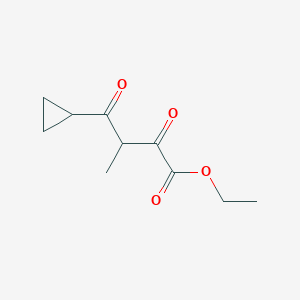

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

Overview

Description

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and two oxo groups attached to a butanoate ester. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclopropyl-3-methyl-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various esters and amides.

Scientific Research Applications

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-cyclopropyl-2,4-dioxobutanoate: Similar structure but lacks the methyl group.

Ethyl 4- [4- (trifluoromethyl)phenyl]-2,4-dioxobutanoate: Contains a trifluoromethylphenyl group instead of a cyclopropyl group.

Uniqueness

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .

Biological Activity

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₄O₃ and features a cyclopropyl group attached to a butanoate backbone with two carbonyl groups at the 2 and 4 positions. This configuration contributes to its distinctive chemical properties, enhancing its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The cyclopropyl group imparts rigidity to the molecule, which influences its binding affinity and selectivity towards specific biological targets. The presence of the diketone moiety allows for hydrogen bonding and other interactions that can enhance the compound's reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit various bacterial species, suggesting potential applications in antibiotic development .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug design targeting metabolic pathways in diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on similar diketone compounds demonstrated increased activity against Mycobacterium tuberculosis when modified with keto groups. This suggests that structural modifications in compounds like this compound could enhance their antimicrobial potency .

- Binding Affinity Studies : Research utilizing molecular docking simulations has indicated that this compound shows strong binding affinity to certain G-protein coupled receptors (GPCRs), which are critical targets in drug discovery .

- Synthetic Pathways : Various synthetic routes have been explored for producing this compound, emphasizing its role as a versatile precursor in organic synthesis aimed at developing biologically active compounds .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Ethyl 4-chloro-2,4-dioxobutanoate | Chlorine atom instead of cyclopropyl | Different electronic properties due to chlorine |

| Ethyl 4-methyl-2,4-dioxobutanoate | Methyl group instead of cyclopropyl | Altered sterics and reactivity |

| Ethyl 4-phenyl-2,4-dioxobutanoate | Phenyl group instead of cyclopropyl | Aromatic character influencing reactivity |

The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties that differentiate it from these similar compounds. This structural feature may enhance its reactivity and selectivity in biological interactions.

Properties

IUPAC Name |

ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-14-10(13)9(12)6(2)8(11)7-4-5-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGJEXZUMXEBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C)C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.